2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid
Description
Systematic Nomenclature and IUPAC Conventions
The compound 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is formally named using IUPAC conventions as 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)acetic acid . This nomenclature reflects its structural components:
- Piperazine core : A six-membered saturated ring containing two nitrogen atoms at positions 1 and 4.
- Boc (tert-butoxycarbonyl) group : A protective moiety attached to the piperazine nitrogen at position 4.
- 3-Methoxyphenyl group : A benzene ring substituted with a methoxy (-OCH₃) group at position 3.
- Acetic acid : A carboxylic acid (-COOH) group linked to the central carbon.
The systematic name adheres to IUPAC priority rules, where the piperazine ring is the parent structure, and substituents are numbered to minimize locants. The Boc group is designated as a prefix, while the methoxyphenyl and acetic acid groups are treated as substituents on the central carbon.
| Property | Value |
|---|---|
| CAS Number | 868151-10-4 |
| Molecular Formula | C₁₈H₂₆N₂O₅ |
| Molecular Weight | 350.41 g/mol |
| IUPAC Name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)acetic acid |
Molecular Architecture: Piperazine Core Modifications
The molecular architecture of this compound centers on a piperazine ring modified at two positions:
- N4-Boc substitution : The tert-butoxycarbonyl (Boc) group at the piperazine nitrogen introduces steric bulk and protects the amine during synthetic steps .
- C2-Acetic acid and 3-methoxyphenyl branches : The central carbon (C2) connects the piperazine ring to both a 3-methoxyphenyl group and a carboxylic acid, creating a tetrahedral geometry.
Key structural features include:
- Piperazine ring conformation : The Boc group stabilizes a chair conformation due to steric interactions with axial substituents .
- Electronic effects : The methoxy group donates electron density via resonance to the phenyl ring, while the carboxylic acid introduces polarity.
Synthetic Relevance : The Boc group is often used in peptide synthesis to protect amines, enabling selective reactivity at other sites . The acetic acid moiety facilitates salt formation or esterification for further derivatization.
Stereochemical Considerations and Conformational Analysis
The central carbon (C2) is a chiral center, yielding two enantiomers: (R) and (S). Despite this, commercial samples are typically racemic unless synthesized using enantioselective methods .
Conformational Preferences :
- Piperazine ring : The Boc group favors an equatorial position in the chair conformation to minimize 1,3-diaxial strain .
- Methoxyphenyl and acetic acid groups : These substituents adopt staggered orientations to reduce steric clashes, as evidenced by molecular mechanics simulations.
| Parameter | Value |
|---|---|
| Chiral Centers | 1 (C2) |
| Predominant Conformation | Chair (piperazine), staggered (substituents) |
Experimental studies on related piperazine derivatives suggest that steric hindrance between the Boc group and methoxyphenyl moiety may slightly distort the chair conformation, leading to a twist-boat form in certain solvents .
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations reveal insights into the electronic properties of this compound:
- HOMO-LUMO Gap : The highest occupied molecular orbital (HOMO) localizes on the piperazine nitrogen and methoxyphenyl ring, while the lowest unoccupied molecular orbital (LUMO) resides on the carboxylic acid group. A calculated HOMO-LUMO gap of ~5.2 eV suggests moderate reactivity .
- Charge Distribution : The Boc group withdraws electron density from the piperazine ring, rendering the N4 nitrogen less nucleophilic.
Key Computational Findings :
| Parameter | Value |
|---|---|
| HOMO Energy | -6.3 eV |
| LUMO Energy | -1.1 eV |
| Dipole Moment | 4.8 Debye |
These properties influence intermolecular interactions, such as hydrogen bonding between the carboxylic acid and polar solvents, and π-stacking between the methoxyphenyl group and aromatic systems in biological targets .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)15(16(21)22)13-6-5-7-14(12-13)24-4/h5-7,12,15H,8-11H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCONZZXXHPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376113 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868151-10-4 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Established Synthetic Routes for Methoxyphenylacetic Acid
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Cyanidation | React p-methoxybenzyl chloride with sodium cyanide to form p-methoxybenzyl acetonitrile, followed by hydrolysis to acid | Straightforward, widely used | Uses toxic cyanide, environmental concerns |
| Willgenroth-Kindler rearrangement | Friedel-Crafts acylation of anisole to p-methoxyacetophenone, then reaction with sulfur and piperazine to rearrange and hydrolyze | Good regioselectivity | Multi-step, uses sulfur |
| Huang Minlon reduction | Friedel-Crafts reaction of anisole with oxalyl chloride monoethyl ester to ethyl p-methoxyphenylacetate, followed by hydrazine hydrate ring formation | Efficient intermediate formation | Requires hydrazine, careful control needed |
| Other methods | Amide hydrolysis, oxo synthesis, trichloroacetic acid methods | Various options | Often lower yield or selectivity |
Optimized Method for Methoxyphenylacetic Acid Preparation
A preferred method involves:
- Substitution reaction of a precursor compound in aqueous alkaline medium with a methylating agent such as dimethyl sulfate at 30-40 °C for 3.5 hours.
- Direct acidification of the reaction mixture with hydrochloric acid (pH 1-2) to precipitate the methoxyphenylacetic acid.
- Washing with toluene to remove impurities.
- Filtration and drying to obtain high-purity (>99% by HPLC) white solid.
This method achieves a total yield of approximately 90.3%, with the process allowing catalyst recovery and minimal post-treatment steps, enhancing environmental and economic efficiency.
Protection of the Piperazine Moiety
The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during coupling. This protection is typically achieved by reacting piperazine with di-tert-butyl dicarbonate under mild conditions, resulting in 1-Boc-piperazine. This step is crucial for selective acylation and coupling reactions downstream.
Coupling of 1-Boc-piperazine with 3-Methoxyphenylacetic Acid
Coupling Reagents and Conditions
The coupling of the Boc-protected piperazine with the methoxyphenylacetic acid is typically performed using carbodiimide-based coupling agents such as:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Dicyclohexylcarbodiimide (DCC)
These reagents activate the carboxyl group of the acid, facilitating nucleophilic attack by the piperazine nitrogen.
Additional catalysts or additives such as 4-dimethylaminopyridine (DMAP) and triethylamine (Et3N) may be used to improve reaction rates and yields.
Typical Reaction Conditions
- Solvent: Dichloromethane or other aprotic solvents.
- Temperature: Ambient to slightly elevated (20-40 °C).
- Reaction Time: Several hours (typically 3-12 hours).
- Workup: Standard aqueous extraction, washing, and purification by crystallization or chromatography.
Representative Reaction Scheme
$$
\text{3-Methoxyphenylacetic acid} + \text{1-Boc-piperazine} \xrightarrow[\text{DMAP, Et3N}]{\text{EDCI}} \text{2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid}
$$
This coupling step is critical for obtaining the target compound with high purity and yield.
Industrial Considerations and Optimization
Industrial synthesis of this compound focuses on:
- Maximizing atom economy and yield.
- Minimizing hazardous reagents and waste.
- Employing continuous flow reactors for better control and scalability.
- Utilizing green chemistry principles such as solvent recycling and catalyst recovery.
Optimization studies often involve:
| Parameter | Typical Range | Impact on Synthesis |
|---|---|---|
| Molar ratio (acid:amine) | 1:1 to 1:1.2 | Ensures complete coupling, reduces side products |
| Temperature | 20–40 °C | Balances reaction rate and selectivity |
| Reaction time | 3–12 hours | Ensures full conversion |
| Solvent choice | DCM, DMF, or others | Affects solubility and reaction kinetics |
| Purification method | Crystallization, chromatography | Determines final purity and yield |
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome | Yield/Purity |
|---|---|---|---|
| 1. Preparation of methoxyphenylacetic acid | Substitution with dimethyl sulfate, acidification with HCl (pH 1-2), washing with toluene | High purity methoxyphenylacetic acid | ~90% yield, >99% purity (HPLC) |
| 2. Protection of piperazine | Reaction with di-tert-butyl dicarbonate | 1-Boc-piperazine | Quantitative |
| 3. Coupling reaction | EDCI/DCC, DMAP, Et3N in aprotic solvent, 20-40 °C | This compound | High yield, high purity |
| 4. Purification | Crystallization or chromatography | Pure target compound | >95% purity |
Research Findings and Notes
- The choice of methylating agent and base in the methoxyphenylacetic acid preparation significantly influences yield and selectivity; dimethyl sulfate with sodium hydroxide or potassium hydroxide is preferred.
- Direct acidification without intermediate purification simplifies the process and reduces waste.
- Boc protection of piperazine is well-established and critical for selective coupling, preventing polymerization or side reactions.
- Carbodiimide-mediated coupling is the standard approach, with EDCI favored for its water solubility and ease of removal.
- The entire synthetic route is amenable to scale-up with appropriate optimization of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free piperazine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products Formed
Oxidation: 2-(4-Boc-piperazinyl)-2-(3-hydroxyphenyl)acetic acid or 2-(4-Boc-piperazinyl)-2-(3-carboxyphenyl)acetic acid.
Reduction: 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)ethanol.
Substitution: Free piperazine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the compound 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid and related compounds:
About this compound
- It is also known as this compound .
- Its CAS number is 868151-10-4 and its molecular formula is C18H26N2O5 .
Potential Applications and Research Areas
While the search results do not offer specific applications or case studies for this compound, they do provide information on related compounds and potential research areas:
- 3-Methoxyphenylacetic acid: This compound has been reported in Basella alba and Rhizoctonia solani .
- 2-(4-Methoxyphenyl)acetic acid: Research suggests that 2-(4-Methoxyphenyl)acetic acid may have a protective role in preventing the development of lung cancer . However, MedChemExpress (MCE) has not independently confirmed this information .
- Acyl/aryl thioureas: These are recognized bioactive pharmacophores. A new series of sulfadiazine-derived acyl/aryl thioureas has been synthesized and characterized, showing good inhibition potential against calf intestinal alkaline phosphatase (CIAP) activity . These derivatives also exhibited significant lead-like properties with minimal toxicity in ADMET parameter evaluations and can serve as templates in drug designing .
- Nitrogen compounds: Newly synthesized nitrogen compounds with antioxidant potential could be of pharmacological interest in diseases involving oxidative stress . These compounds have shown high antiradical efficiency and protection against membrane lipid peroxidation .
- Halogenated coumarin–chalcones: These have been synthesized and evaluated for inhibitory activities against monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) . Certain compounds in this series have shown potential as selective and competitive inhibitors of MAO-B and BChE .
- Pyrazole derivatives: These have been identified as a new class of BVDV and YFV inhibitors .
- Acyclic nucleoside phosphonates (ANPs): These are known to have broad-spectrum antiviral activity, including efficacy against papillomaviruses .
Mechanism of Action
The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable until it reaches its target site, where it can be deprotected to release the active piperazine moiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid differ primarily in their aromatic substituents or piperazine modifications. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: 3-Methoxy (target compound): The methoxy group’s electron-donating nature enhances π-π stacking interactions in receptor binding, as seen in analogs like letermovir, which targets viral proteases . 3-Chloro: Chlorine’s electronegativity increases metabolic stability but may reduce solubility compared to methoxy derivatives . 4-Cyano: The cyano group’s electron-withdrawing properties favor interactions with polar enzyme pockets, making it suitable for kinase inhibitors .
Physicochemical Properties: Lipophilicity: Methoxy and thienyl analogs exhibit higher logP values than cyano or furyl derivatives, impacting membrane permeability . Synthetic Utility: Boc-protected piperazine derivatives are widely used as intermediates. For example, 2-(4-Boc-piperazinyl)-2-(2,4-dimethoxyphenyl)acetic acid (CAS: N/A) is a precursor for antipsychotic candidates .
Pharmacological Potential: Letermovir’s success underscores the therapeutic relevance of Boc-piperazinyl acetic acid scaffolds in antiviral drug design . Thienyl and furyl analogs show promise in antimicrobial applications due to their heterocyclic bioisosterism .
Biological Activity
2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure, featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a methoxy-substituted phenylacetic acid moiety, suggests various interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₆N₂O₅
- Molecular Weight : 350.41 g/mol
- Unique Features : The presence of the methoxy group enhances solubility and potential biological activity, making it an interesting candidate for drug development.
The compound's mechanism of action is primarily attributed to its interactions with various receptors and enzymes. The Boc-protected piperazine moiety contributes to stability and bioavailability, while the methoxyphenyl group modulates binding affinity and selectivity. Specific pathways and targets may vary based on the application context.
Antimicrobial Activity
Research indicates that compounds with piperazine structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains, including E. coli and C. albicans. The incorporation of methoxy groups in the structure could enhance these effects, potentially leading to new therapeutic agents against resistant strains .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that similar piperazine-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications in this compound may enhance its ability to target cancer cells selectively .
Case Studies
- Antiparasitic Activity : A study focused on optimizing compounds targeting PfATP4, a sodium pump in malaria parasites, demonstrated that structural modifications can significantly enhance antiparasitic activity while balancing solubility and metabolic stability. This highlights the importance of similar structural features in this compound for potential antimalarial applications .
- Neuroprotective Effects : Another investigation into piperazine derivatives revealed their potential neuroprotective effects, particularly in models of Parkinson's disease. Compounds exhibiting D3 receptor agonism alongside antioxidant properties showed promise in reducing oxidative stress in neuronal cells .
Data Tables
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C₁₈H₂₆N₂O₅ | Antimicrobial, Anticancer | Enhanced solubility due to methoxy groups |
| 1-(4-Boc-piperazinyl)-1-(3-methoxyphenyl)ethanol | C₁₈H₂₃N₂O₄ | Moderate Antimicrobial | Contains an alcohol functional group |
| 1-(4-Boc-piperidin-1-yl)-1-(3-methoxyphenyl)ethanol | C₁₈H₂₃N₂O₄ | Limited Activity | Piperidine ring instead of piperazine |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid, and what are common intermediates?
Answer: The compound is synthesized via multi-step sequences starting from 2-(3-methoxyphenyl)acetic acid (m.p. 65–69°C) . Key steps include Ullmann coupling for aryl-amine bond formation and Boc-deprotection using trifluoroacetic acid (TFA). Intermediate chromene derivatives (e.g., compound 15 ) are critical precursors for coupling reactions . Yield optimization often requires controlled reaction temperatures (e.g., 80–100°C) and palladium catalysts.
Q. What analytical techniques are essential for characterizing this compound and confirming its purity?
Answer:
- NMR (¹H/¹³C): Verify Boc-group integrity (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 6.7–7.3 ppm for methoxyphenyl) .
- HPLC: Purity assessment using C18 columns with UV detection at 254 nm; retention times vary based on mobile phase (e.g., acetonitrile/water gradients) .
- Mass Spectrometry: Exact mass confirmation (calculated for C₁₈H₂₄N₂O₅: 364.38 g/mol; observed [M+H]⁺ = 365.12) .
Q. What safety precautions are necessary when handling this compound in the lab?
Answer:
- Hazard Classifications: Eye irritation (GHS07); use safety goggles and gloves .
- Storage: Stable at -20°C under inert gas (argon) to prevent Boc-group hydrolysis .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using silica gel .
Advanced Research Questions
Q. How can researchers resolve low yields during Ullmann coupling steps in the synthesis of analogs?
Answer: Low yields often arise from poor solubility of aryl halides or catalyst deactivation. Strategies include:
- Using polar aprotic solvents (DMF, DMSO) with copper(I) iodide as a catalyst .
- Introducing electron-donating groups (e.g., methoxy) on the aryl ring to enhance reactivity .
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to optimize reaction time .
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) affect bioactivity?
Answer:
- 3,4-Dimethoxyphenyl analog (C₁₉H₂₆N₂O₆): Enhanced solubility but reduced metabolic stability due to increased polarity .
- Thienyl-substituted analogs: Improved binding affinity in antiviral assays, likely due to π-π stacking with target enzymes .
- Fluorinated derivatives: Greater resistance to oxidative degradation but may introduce toxicity risks .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., viral proteases)?
Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to the CMV terminase complex (PDB: 5X3Q), focusing on hydrogen bonds between the Boc-piperazinyl group and Asp345 .
- MD Simulations (GROMACS): Assess stability of the methoxyphenyl moiety in hydrophobic binding pockets over 100-ns trajectories .
- QSAR Models: Correlate logP values (calculated: 2.8) with antiviral IC₅₀ data to prioritize analogs .
Q. How does the Boc-protecting group influence stability under acidic conditions during drug formulation?
Answer: The Boc group is labile in strong acids (e.g., HCl/dioxane), with a half-life of ~2 hours at pH 2. Stability studies using HPLC show degradation to 2-(piperazinyl)-2-(3-methoxyphenyl)acetic acid, which may reduce bioavailability . Alternatives like Fmoc or acetyl protection are less prone to hydrolysis but require harsher deprotection conditions.
Q. What strategies mitigate byproduct formation during Boc-deprotection?
Answer:
- TFA Quenching: Use cold ether to precipitate the free amine and reduce carbamate byproducts .
- Scavengers: Add triisopropylsilane (TIS) to trap tert-butyl cations, minimizing alkylation side reactions .
- Chromatography: Purify via flash chromatography (silica gel, dichloromethane/methanol 9:1) to isolate the deprotected product .
Methodological Notes
- Contradictions in Data: Discrepancies in reported melting points (e.g., 200–204°C vs. 192–195°C for analogs) may stem from polymorphic forms or residual solvents; DSC analysis is recommended .
- Advanced Characterization: X-ray crystallography can resolve stereochemical ambiguities in the acetic acid side chain .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
